molecular formula C15H21BrN2O5S B2446186 Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate CAS No. 693238-42-5

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B2446186
CAS No.: 693238-42-5
M. Wt: 421.31
InChI Key: VMMMBVCVKFKJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a brominated ethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The ethoxyphenyl precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazinecarboxylate compound.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The brominated phenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize binding to its targets.

Comparison with Similar Compounds

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.

    Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

    Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxamide: The ester group is replaced with an amide group, which can influence its stability and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O5S/c1-3-22-13-6-5-12(16)11-14(13)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMBVCVKFKJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.